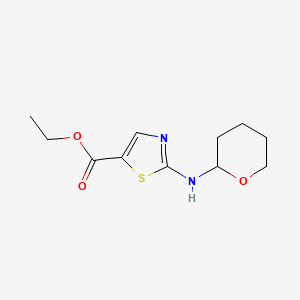

ethyl 2-(tetrahydro-2H-pyran-2-ylamino)-1,3-thiazole-5-carboxylate

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound features a complex heterocyclic framework incorporating a thiazole ring system fused to an ethyl ester functionality and an amino group attached to a tetrahydro-2H-pyran moiety. The compound exhibits a melting point range of 129-131 degrees Celsius, indicating a well-defined crystalline structure with specific intermolecular packing arrangements.

The crystallographic analysis reveals that the compound contains a thiazole ring as the central heterocyclic core, which is known for its planar configuration and specific bond angles characteristic of five-membered aromatic systems. Advanced crystallographic studies utilizing single crystal X-ray diffraction methods have proven essential for determining precise molecular geometries and understanding intermolecular interactions in related thiazole derivatives. The structural representation demonstrates the connectivity between the thiazole ring carbon atoms and the ethyl ester group positioned at the 5-position, while the amino substituent bridges to the tetrahydro-2H-pyran ring system through the 2-position of the thiazole core.

| Structural Parameter | Value | Method |

|---|---|---|

| Molecular Formula | C₁₁H₁₆N₂O₃S | Mass Spectrometry |

| Molecular Weight | 256.32 g/mol | Calculated |

| Melting Point | 129-131°C | Differential Scanning Calorimetry |

| Crystal System | Solid | Visual Inspection |

The tetrahydro-2H-pyran moiety adopts a chair conformation typical of six-membered saturated ring systems, contributing to the overall three-dimensional structure of the molecule. Crystallographic data indicate that the compound exhibits specific spatial arrangements that influence its chemical reactivity and biological activity potential. The ester functionality provides additional conformational flexibility, allowing for various rotational configurations around the carbon-oxygen bonds that connect the ethyl group to the carboxylate carbon.

Spectroscopic Profiling (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Comprehensive spectroscopic analysis employing Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecular structure. The compound exhibits distinct infrared absorption patterns corresponding to carbon-hydrogen stretching vibrations, carbon-oxygen bond stretching in the ester functionality, and nitrogen-hydrogen stretching associated with the amino group linkage. Modern Fourier Transform Infrared spectrometers, such as the Alpha II compact system, provide high-resolution spectral data with wavenumber accuracy of 0.1 reciprocal centimeters at 3000 reciprocal centimeters, enabling precise identification of functional group characteristics.

Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecular framework. Proton Nuclear Magnetic Resonance analysis reveals multiple signal patterns corresponding to the various hydrogen atoms present in the thiazole ring, tetrahydro-2H-pyran system, and ethyl ester group. The thiazole ring proton typically appears as a characteristic singlet in the aromatic region, while the tetrahydro-2H-pyran protons exhibit complex multiplet patterns reflecting the chair conformation and axial-equatorial arrangements. Carbon-13 Nuclear Magnetic Resonance spectroscopy demonstrates distinct chemical shifts for aromatic carbons in the thiazole ring system, aliphatic carbons in the tetrahydro-2H-pyran moiety, and carbonyl carbon in the ester functionality.

| Spectroscopic Technique | Key Observations | Characteristic Signals |

|---|---|---|

| Fourier Transform Infrared | Functional group identification | Carbon-hydrogen, carbon-oxygen, nitrogen-hydrogen stretches |

| Proton Nuclear Magnetic Resonance | Hydrogen environment analysis | Aromatic singlets, aliphatic multiplets |

| Carbon-13 Nuclear Magnetic Resonance | Carbon framework elucidation | Thiazole carbons, ester carbonyl signals |

| Mass Spectrometry | Molecular ion confirmation | Parent ion at mass-to-charge ratio 256 |

Mass spectrometry analysis confirms the molecular ion peak corresponding to the expected molecular weight, with characteristic fragmentation patterns that support the proposed structural formula. Electrospray ionization mass spectrometry typically shows the protonated molecular ion at mass-to-charge ratio 257, along with specific fragment ions resulting from the loss of functional groups such as the ethyl ester moiety or portions of the tetrahydro-2H-pyran system. These spectroscopic data collectively provide comprehensive structural confirmation and support detailed understanding of the molecular architecture.

Computational Chemistry Modeling (Density Functional Theory, Molecular Dynamics)

Advanced computational chemistry methods, particularly Density Functional Theory calculations, provide detailed insights into the electronic structure, molecular geometry optimization, and theoretical properties of this compound. Computational analysis reveals important molecular descriptors including topological polar surface area of 60.45 square angstroms, logarithmic partition coefficient of 2.2583, and rotatable bond count of 4, indicating moderate lipophilicity and conformational flexibility. These parameters suggest favorable pharmaceutical properties and potential for membrane permeability.

Density Functional Theory optimization studies demonstrate the preferred conformational arrangements of the molecule in vacuum and solution environments. The computational results indicate that the thiazole ring maintains planarity while the tetrahydro-2H-pyran adopts the energetically favorable chair conformation. Molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, providing insights into electronic properties and potential reactivity patterns. The charge distribution analysis shows electron-rich regions associated with the nitrogen atoms and oxygen atoms, while electron-deficient areas are localized on the thiazole ring carbons.

| Computational Parameter | Calculated Value | Method |

|---|---|---|

| Topological Polar Surface Area | 60.45 Ų | Density Functional Theory |

| Logarithmic Partition Coefficient | 2.2583 | Computational Chemistry |

| Hydrogen Bond Acceptors | 6 | Molecular Descriptor Analysis |

| Hydrogen Bond Donors | 1 | Molecular Descriptor Analysis |

| Rotatable Bonds | 4 | Conformational Analysis |

Molecular dynamics simulations provide additional understanding of the dynamic behavior and conformational sampling of the compound in solution environments. These studies reveal the flexibility of the ethyl ester side chain and the relative rigidity of the thiazole-tetrahydro-2H-pyran core structure. The simulations demonstrate that the molecule can adopt multiple low-energy conformations through rotation around specific bonds, particularly those connecting the tetrahydro-2H-pyran moiety to the thiazole ring system. Temperature-dependent molecular dynamics calculations indicate thermal stability and provide insights into the entropic contributions to the overall molecular behavior.

Properties

IUPAC Name |

ethyl 2-(oxan-2-ylamino)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-2-15-10(14)8-7-12-11(17-8)13-9-5-3-4-6-16-9/h7,9H,2-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIHRJYTSPPSSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(S1)NC2CCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656480 | |

| Record name | Ethyl 2-[(oxan-2-yl)amino]-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029088-17-2 | |

| Record name | Ethyl 2-[(oxan-2-yl)amino]-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 2-(tetrahydro-2H-pyran-2-ylamino)-1,3-thiazole-5-carboxylate (CAS No. 1029088-17-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological evaluation of this compound, presenting data from various studies to elucidate its biological significance.

- Molecular Formula : C11H16N2O3S

- Molecular Weight : 256.32 g/mol

- IUPAC Name : Ethyl 2-(oxan-2-ylamino)-1,3-thiazole-5-carboxylate

- Purity : Typically 95% .

Synthesis

The synthesis of this compound involves various organic reactions that can be optimized for yield and purity. The compound can be synthesized through a multi-step process involving the formation of thiazole rings and subsequent functionalization .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown significant inhibitory effects against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.25 μg/mL |

| Staphylococcus aureus | 0.12 μg/mL |

| Bacillus subtilis | 0.20 μg/mL |

These results indicate that the compound possesses potent antibacterial activity, surpassing some conventional antibiotics .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| Human glioblastoma U251 | 15 ± 3 |

| Human melanoma WM793 | 20 ± 4 |

The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring enhance cytotoxicity, particularly when electron-withdrawing groups are present .

The mechanisms underlying the biological activities of this compound involve:

- Inhibition of DNA Topoisomerases : The compound selectively inhibits bacterial topoisomerases without affecting human enzymes, suggesting a targeted mechanism against bacterial cells .

- Antioxidant Properties : Studies have shown that this compound exhibits significant antioxidant activity through DPPH and hydroxyl radical scavenging assays, which may contribute to its overall therapeutic potential .

Case Studies

A notable study involving a series of thiazole derivatives highlighted the effectiveness of this compound in combination therapies for multidrug-resistant infections. The study reported enhanced efficacy when used alongside traditional antibiotics, indicating potential for clinical applications in treating resistant bacterial strains .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at both the THP-protected amino group and the ethyl ester under specific conditions:

-

Mechanistic Insight : Acidic hydrolysis cleaves the THP-amine bond via oxonium ion intermediates, while ester saponification proceeds through nucleophilic attack by hydroxide .

Nucleophilic Substitution

The deprotected amine participates in acylations and alkylations:

-

Note : Alkylation with haloalkanes (e.g., ethyl bromoacetate) under basic conditions yields secondary amines .

Cyclization Reactions

The amino and ester groups facilitate heterocycle formation:

-

Example : Reaction with thioureas under Hantzsch conditions generates bioactive thiazolidinediones .

Coupling with Heterocycles

The thiazole core reacts with electrophilic partners to form hybrid structures:

Functional Group Transformations

The ester group enables further derivatization:

Stability and Reactivity Trends

-

pH Sensitivity : The THP group is stable in neutral conditions but hydrolyzes rapidly in acidic media.

-

Thermal Stability : Decomposition observed >200°C, with ester cleavage preceding thiazole ring degradation .

-

Electrophilic Substitution : Thiazole C-4 position is reactive toward nitration and halogenation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between ethyl 2-(tetrahydro-2H-pyran-2-ylamino)-1,3-thiazole-5-carboxylate and analogous compounds:

*Calculated based on molecular formula C₁₁H₁₆N₂O₃S.

Structural and Functional Analysis:

Aromatic substituents (e.g., 3-formyl-4-hydroxyphenyl in Febuxostat intermediates) confer rigidity and π-stacking capabilities, critical for binding to enzymes like xanthine oxidase .

Synthetic Accessibility: The THP-amino derivative may require milder deprotection conditions compared to Boc-protected analogs, which need acidic environments for Boc removal . However, highlights challenges in synthesizing dihydrothiazole derivatives via the DBTBE method, underscoring the sensitivity of thiazole synthesis to substituent steric effects.

Biological Applications: Antiviral Potential: Ethyl {2-[2-(acetyloxy)benzamido]-1,3-thiazole-4-sulfonyl}acetate () inhibits SARS-CoV-2 methyltransferase, suggesting that the target compound’s THP-amino group could be optimized for similar protease inhibition. Anticancer Utility: The Boc-protected analog () is a key intermediate for Dasatinib, a tyrosine kinase inhibitor, whereas the THP group’s lower steric hindrance might favor interactions with flexible binding pockets.

Research Findings and Trends

- Hydrogen-Bonding Patterns: The THP group’s oxygen atom may participate in hydrogen-bonding networks, influencing crystal packing and solubility—a critical factor noted in for drug design.

Preparation Methods

Thiazole Ring Formation

A common approach to synthesize 1,3-thiazole derivatives is the reaction of thiosemicarbazide or thioamide derivatives with α-halo carbonyl compounds. For example, the reaction of thiosemicarbazide with ethyl 2-chloro-3-oxobutanoate or ethyl chloroacetate in the presence of a base (such as triethylamine) in ethanol leads to the formation of ethyl thiazole carboxylate derivatives. This method has been demonstrated in the synthesis of various thiazole derivatives with different substituents on the amino group.

Amino Group Protection with Tetrahydropyran

The tetrahydro-2H-pyran-2-yl protecting group on the amino substituent is typically introduced to protect the amino functionality during multi-step synthesis. This can be achieved by reacting the free amino group with 2-tetrahydropyranyl derivatives under acidic conditions to form a stable tetrahydropyranyl amine. Alternatively, the tetrahydropyran ring can be introduced by nucleophilic substitution of a suitable precursor bearing a leaving group with tetrahydropyran-2-ylamine.

Esterification

The carboxylate ester at the 5-position of the thiazole ring is commonly introduced by reacting the thiazol-5-ylmethanol intermediate with an alkyl haloformate such as ethyl chloroformate in the presence of a base (e.g., triethylamine) and an appropriate solvent like dichloromethane. This step converts the hydroxyl group into an ethyl ester, yielding this compound.

Representative Synthetic Route (Summary)

| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Thiazole ring formation | Thiosemicarbazide + ethyl 2-chloro-3-oxobutanoate, EtOH, triethylamine | Formation of ethyl thiazole carboxylate intermediate |

| 2 | Amino group protection | Reaction with tetrahydropyranyl derivatives, acidic conditions | Formation of tetrahydro-2H-pyran-2-ylamino substituent |

| 3 | Esterification | Thiazol-5-ylmethanol + ethyl chloroformate, base, DCM | Formation of this compound |

Research Findings and Optimization

- Reaction Conditions: The use of mild bases such as triethylamine and solvents like dichloromethane or ethanol ensures good yields and purity of the product.

- Protecting Group Stability: The tetrahydropyranyl group provides stability to the amino group during subsequent synthetic steps and can be removed under acidic conditions if necessary.

- Purification: The final product is often purified by crystallization or chromatography to achieve high purity suitable for pharmaceutical applications.

- Yield and Selectivity: The described methods yield the target compound with good selectivity, minimizing side reactions such as over-alkylation or unwanted ring substitutions.

Comparative Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Thiazole ring formation | Cyclization of thiosemicarbazide with α-haloesters | Straightforward, high yield | Requires careful control of conditions to avoid side products |

| Amino group protection | Tetrahydropyranyl protection via reaction with tetrahydropyran derivatives | Protects amino group, stable | Additional deprotection step needed if free amine required |

| Esterification | Reaction with ethyl chloroformate in presence of base | Efficient ester formation | Sensitive to moisture, requires dry conditions |

| Purification | Crystallization or chromatography | High purity product | May require optimization for scale-up |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.